N-(3-(Methylthio)phenyl)piperidin-4-amine
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Overview
Description
N-(3-(Methylthio)phenyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 3-(methylthio)phenyl group and an amine group at the 4-position. This compound is part of the piperidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Methylthio)phenyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-(methylthio)aniline and 4-piperidone.
Formation of Intermediate: The 3-(methylthio)aniline undergoes a nucleophilic substitution reaction with 4-piperidone in the presence of a reducing agent such as sodium borohydride to form the intermediate N-(3-(methylthio)phenyl)piperidin-4-ol.
Final Product: The intermediate is then subjected to a dehydration reaction using a dehydrating agent like phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Methylthio)phenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-(3-(Methylsulfinyl)phenyl)piperidin-4-amine, N-(3-(Methylsulfonyl)phenyl)piperidin-4-amine.
Reduction: N-(3-Phenyl)piperidin-4-amine.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
N-(3-(Methylthio)phenyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as analgesics, anti-inflammatory agents, and antipsychotics.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(Methylthio)phenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine-based compound with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-(3-(Methylthio)phenyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H18N2S |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H18N2S/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 |
InChI Key |
MXMKBXWTVGJRHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCNCC2 |
Origin of Product |
United States |
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